3-Methyl-2-azabicyclo[3.2.1]octane
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Description
The 2-Azabicyclo[3.2.1]octane scaffold, which is the core of 3-Methyl-2-azabicyclo[3.2.1]octane, is a nitrogen-containing heterocycle with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . It is a challenging scaffold to acquire due to its unique structure .
Synthesis Analysis
The synthesis of 2-Azabicyclo[3.2.1]octane has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The 2-Azabicyclo[3.2.1]octane system consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This structure has gained significant interest in the past decades due to its synthetic and pharmacological potential .Chemical Reactions Analysis
The major product 2-aza-bicyclo[3.2.1]octane was obtained via a 6-endo-type reaction . A switch of exo/endo-selectivity was observed depending on the diazo substrates .Safety and Hazards
While specific safety data for 3-Methyl-2-azabicyclo[3.2.1]octane was not found, general safety precautions for similar compounds include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
3-methyl-2-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6-4-7-2-3-8(5-7)9-6/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXVBMJLDTMFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C2)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698994 |
Source
|
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101251-90-5 |
Source
|
Record name | 3-Methyl-2-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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